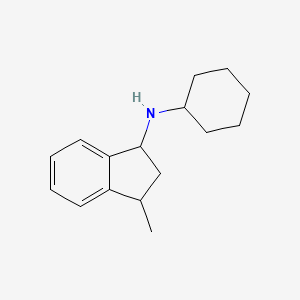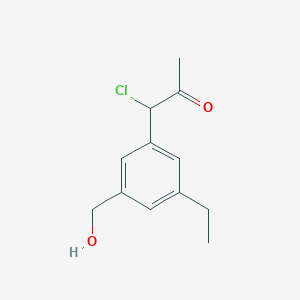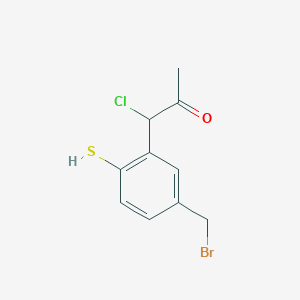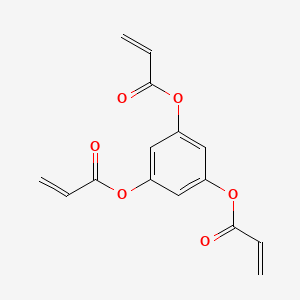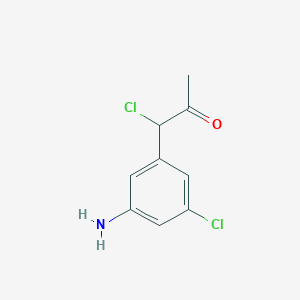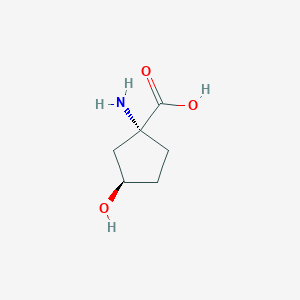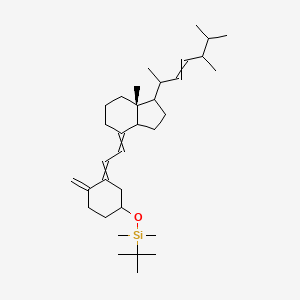
tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane: is a complex organic compound with a unique structure. It contains multiple stereocenters and a variety of functional groups, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane typically involves multiple steps:
Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative through a series of reactions, including cyclization and functional group modifications.
Attachment of the Dimethylsilane Group: The dimethylsilane group is introduced through a hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Formation of the Cyclohexylidene Group: The cyclohexylidene group is formed through a series of aldol condensation reactions, which involve the formation of carbon-carbon bonds between aldehydes and ketones.
Final Assembly: The final step involves the coupling of the various fragments to form the complete molecule. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can target the double bonds and carbonyl groups, converting them into alkanes and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the silicon and carbon centers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing agents.
Substitution Reagents: Halogens, alkyl halides, and organometallic reagents are often used in substitution reactions.
Major Products
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique mechanical and chemical properties.
Coatings and Adhesives: It can be used in the formulation of advanced coatings and adhesives with improved performance.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the context of its application:
Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic reactions.
Biological Activity: In biological systems, it can interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)trimethylsilane
- tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)ethylsilane
Uniqueness
The unique combination of functional groups and stereocenters in tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane makes it distinct from other similar compounds. Its specific configuration and functional groups contribute to its unique reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C34H58OSi |
|---|---|
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
[3-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/t25?,27?,30?,31?,32?,34-/m1/s1 |
Clave InChI |
SPHUIJWPZSWHEE-LTGJSRRFSA-N |
SMILES isomérico |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




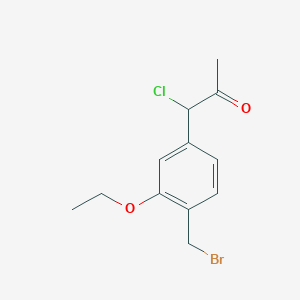
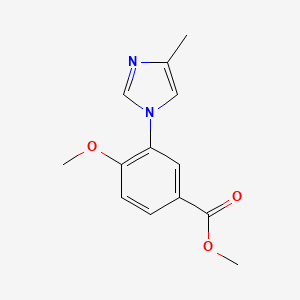
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
